3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is an organic compound with the molecular formula C32H44N2O2. It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as materials science, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Heptyloxy)benzoyl]phenyl acetate
- (4-(Heptyloxy)-2-hydroxyphenyl)(phenyl)methanone
Uniqueness
3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C32H44N2O2 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
3-(4-heptoxyphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C32H44N2O2/c1-3-5-7-8-10-24-35-30-22-20-28(21-23-30)31-33-32(36-34-31)29-18-16-27(17-19-29)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3 |
InChI Key |
YAXRCLAUDDKJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C4CCC(CC4)CCCCC |
Origin of Product |
United States |
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